molecular formula C19H20FNO2 B12437324 Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate

Cat. No.: B12437324
M. Wt: 313.4 g/mol
InChI Key: GJPDRAYPGFFTGY-UHFFFAOYSA-N
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Description

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The compound’s structure includes a benzyl group, a fluorophenyl group, and a carboxylate ester, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method is the cyclization of an appropriate amine with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides and a base.

    Addition of the Fluorophenyl Group: The fluorophenyl group can be added via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative of the fluorophenyl group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert ketones or esters to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Benzyl halides, boronic acids, palladium catalysts

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including neurological disorders and cancer.

    Biological Studies: It can be used to study the interactions of pyrrolidine derivatives with biological targets such as enzymes and receptors.

    Chemical Biology: The compound can serve as a probe to investigate biological pathways and mechanisms.

    Industrial Applications: It can be used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-benzyl-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
  • 1-Benzyl-3-(4-fluorophenyl)pyrrolidine
  • Methyl 1-(4-fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylate

Uniqueness

Methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of both benzyl and fluorophenyl groups. This combination of functional groups can result in distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

methyl 1-benzyl-4-(3-fluorophenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-23-19(22)18-13-21(11-14-6-3-2-4-7-14)12-17(18)15-8-5-9-16(20)10-15/h2-10,17-18H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPDRAYPGFFTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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